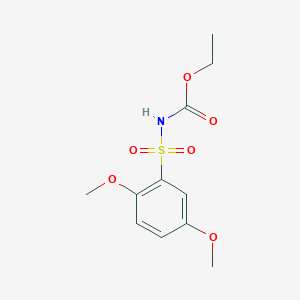
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate is an organic compound that features a benzene ring substituted with two methoxy groups and a sulfonylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate typically involves the sulfonylation of 2,5-dimethoxybenzene followed by the introduction of the carbamate group. The process can be summarized as follows:
Sulfonylation: 2,5-dimethoxybenzene is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine to form 2,5-dimethoxybenzenesulfonyl chloride.
Carbamate Formation: The resulting sulfonyl chloride is then reacted with ethyl carbamate (urethan) in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Electrophilic Aromatic Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the sulfonyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Oxidation: Oxidized methoxy or sulfonyl derivatives.
Reduction: Reduced methoxy or sulfonyl derivatives.
Scientific Research Applications
Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylcarbamate group can act as a functional moiety that interacts with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
- Methyl (2,5-dimethoxybenzene-1-sulfonyl)carbamate
- Ethyl (3,4-dimethoxybenzene-1-sulfonyl)carbamate
- Ethyl (2,5-dimethoxybenzene-1-sulfonyl)urea
Uniqueness: this compound is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of the sulfonyl and carbamate groups also provides distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
90096-46-1 |
|---|---|
Molecular Formula |
C11H15NO6S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
ethyl N-(2,5-dimethoxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO6S/c1-4-18-11(13)12-19(14,15)10-7-8(16-2)5-6-9(10)17-3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
IBRYMBHBIFUUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















